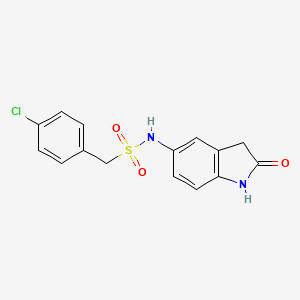

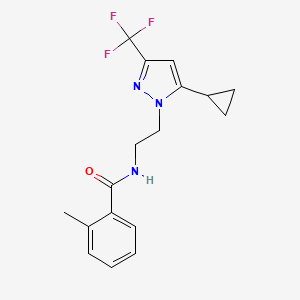

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide, also known as SBI-0206965, is a chemical compound that has gained attention in the scientific community due to its potential in treating various diseases.

Scientific Research Applications

Structural Insights and Conformational Analysis

Studies on related methanesulfonamide compounds reveal intricate details about their molecular conformation, which is crucial for understanding their reactivity and potential biological activities. For instance, the conformation of the N—H bond in various dichlorophenyl methanesulfonamide structures is influenced by the position of the chloro substituents, affecting the molecule's overall geometry and interaction capabilities with biological receptors (Gowda, Foro, & Fuess, 2007). Similarly, the packing of these molecules into chains through hydrogen bonding plays a significant role in their structural stability and potential intermolecular interactions (Gowda, Foro, & Fuess, 2007).

Synthesis and Chemical Reactivity

The synthesis of related compounds, such as (2-oxoindolin-3-yl)methanesulfonohydrazides, showcases innovative approaches to incorporating sulfonamide groups into complex molecules. A photo-induced, catalyst-free reaction involving sulfur dioxide insertion underlines the methodological advances in developing these compounds without the need for metal catalysts or complex reaction conditions (Zhou, Xia, & Wu, 2016). This process not only demonstrates the chemical versatility of sulfonamide derivatives but also opens avenues for generating diverse molecular structures with potential pharmacological applications.

Potential Biological Activities

The interaction of sulfonamide derivatives with biological targets is a key area of interest, particularly their role as inhibitors of various enzymes. For example, quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis regulation. These inhibitors show specificity based on the metal ions present in the enzyme's active site, highlighting the potential for designing targeted therapeutic agents (Huang, Xie, Ma, Hanzlik, & Ye, 2006). The structural analysis of enzyme-inhibitor complexes provides insights into the molecular basis of inhibition and aids in the development of new drugs with improved efficacy and selectivity.

properties

IUPAC Name |

1-(4-chlorophenyl)-N-(2-oxo-1,3-dihydroindol-5-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c16-12-3-1-10(2-4-12)9-22(20,21)18-13-5-6-14-11(7-13)8-15(19)17-14/h1-7,18H,8-9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAVDEBIDFLGMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(2-oxoindolin-5-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-](/img/structure/B2794804.png)

![6-((4-(Trifluoromethoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2794806.png)

![N-(2-chloro-4-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2794808.png)

![5-(Cyclopropylmethyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2794810.png)

![4-Iodofuro[2,3-b]pyridine](/img/structure/B2794812.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B2794816.png)

![N-(4-{[2-oxo-6-(trifluoromethyl)-1,2-dihydro-3H-indol-3-yliden]methyl}phenyl)acetamide](/img/structure/B2794817.png)

![2-[1-(4-Chlorophenyl)cyclopropyl]acetic acid](/img/structure/B2794822.png)